2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidinone core fused with a substituted acetamide moiety. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis .
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(12-17-13-27-20-21-11-10-19(26)24(17)20)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPVCDDPMHGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Acetamide Derivatives
Key Findings:
Core Heterocycle Differences: The target compound’s thiazolo[3,2-a]pyrimidinone core is more rigid and electron-deficient compared to the tetrahydropyrimidin-1(2H)-yl scaffolds in compounds. This rigidity may favor interactions with flat binding pockets (e.g., ATP sites in kinases) .
Substituent Effects: The N-(4-(phenylamino)phenyl) group in the target compound introduces a secondary aromatic amine, which could participate in π-π stacking or form hydrogen bonds with biological targets. In contrast, the 2-(2,6-dimethylphenoxy)acetamido group in compounds adds steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.
Stereochemical Considerations :
- The stereochemical complexity of compounds (e.g., (2R,4R,5S) configurations) suggests tailored interactions with chiral biological targets, whereas the target compound’s planar core may reduce stereospecificity.
Research Implications and Limitations
- Pharmacological Gaps : While structural comparisons suggest plausible mechanisms (e.g., kinase vs. protease targeting), specific activity data or binding assays are absent in the provided evidence. Further studies are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
